molecular formula C11H11IO2 B1405179 1-(4-Iodophenyl)cyclobutanecarboxylic acid CAS No. 630382-89-7

1-(4-Iodophenyl)cyclobutanecarboxylic acid

Cat. No.: B1405179
CAS No.: 630382-89-7
M. Wt: 302.11 g/mol
InChI Key: WLCKXHXXUWWDCQ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H11IO2 It is characterized by the presence of an iodophenyl group attached to a cyclobutanecarboxylic acid moiety

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclobutanecarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzene and cyclobutanecarboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable catalyst and solvent. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions may vary based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield various substituted phenylcyclobutanecarboxylic acids.

Scientific Research Applications

1-(4-Iodophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

1-(4-Iodophenyl)cyclobutanecarboxylic acid can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclobutanecarboxylic acid: This compound has a bromine atom instead of iodine, which can affect its reactivity and applications.

    1-(4-Chlorophenyl)cyclobutanecarboxylic acid:

    1-(4-Fluorophenyl)cyclobutanecarboxylic acid: The fluorine atom imparts unique characteristics, making it suitable for specific applications.

Properties

IUPAC Name

1-(4-iodophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO2/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCKXHXXUWWDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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